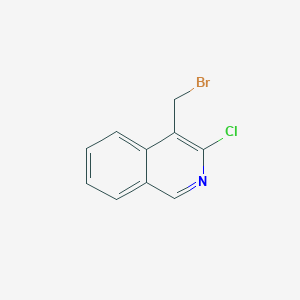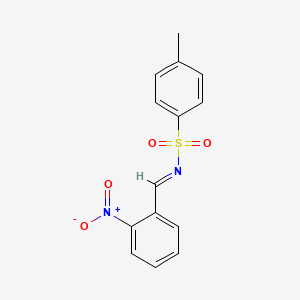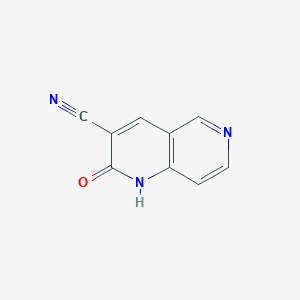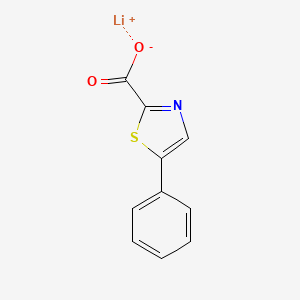![molecular formula C14H11BrN2O2S B13656312 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromomethyl group: The benzimidazole core can be bromomethylated using bromomethyl compounds such as bromoacetic acid or its derivatives in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the bromomethylated benzimidazole with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylsulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Cyclization reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylsulfonyl group.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Chemical biology: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes or receptors.
Material science: It can be incorporated into polymers or other materials to impart specific chemical or physical properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-benzo[d]imidazole: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C14H11BrN2O2S |
|---|---|
Poids moléculaire |
351.22 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2-(bromomethyl)benzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-14-16-12-8-4-5-9-13(12)17(14)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
RMTASSGKSQCRMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)

![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)




![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)

![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)

